molecular formula C8H13Cl3N2 B15236036 (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B15236036
M. Wt: 243.6 g/mol
InChI Key: LKSFYDGZYJOYMY-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenylamines. This compound is characterized by the presence of a chlorophenyl group attached to an ethane-1,2-diamine backbone. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 3-chlorobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired diamine. The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include various substituted amines, imines, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloroethane: A chloroalkane with similar structural features but different chemical properties.

    Cyclohexane: A cyclic hydrocarbon with different reactivity and applications.

    Thiophene Derivatives: Compounds with a sulfur-containing ring structure, used in various chemical and industrial applications.

Uniqueness

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific combination of a chlorophenyl group and an ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H13Cl3N2

Molecular Weight

243.6 g/mol

IUPAC Name

(1S)-1-(3-chlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1

InChI Key

LKSFYDGZYJOYMY-YCBDHFTFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)N.Cl.Cl

Origin of Product

United States

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